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Compound of Interest

Compound Name: 2-Methoxy-6-methylphenol

Cat. No.: B7767187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

aromatic compound 2-Methoxy-6-methylphenol (CAS No: 2896-67-5). The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for acquiring these spectra. This information is

critical for the identification, characterization, and quality control of this compound in research

and development settings.

Spectroscopic Data Summary
The spectroscopic data for 2-Methoxy-6-methylphenol are summarized in the tables below,

providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not explicitly

found in search

results
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¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

Specific peak assignments not explicitly found in

search results, but a spectrum is available on

PubChem[1]

Note: While a visual representation of the ¹³C NMR spectrum is available, specific peak

assignments require further analysis or access to the raw data.

Infrared (IR) Spectroscopy
The gas-phase IR spectrum of 2-Methoxy-6-methylphenol is available from the NIST/EPA

Gas-Phase Infrared Database.[2] Key absorption bands are indicative of its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

Detailed peak list not explicitly

provided in search results. A

visual spectrum is available on

the NIST WebBook.[2]

O-H stretch (phenol), C-H

stretch (aromatic and methyl),

C=C stretch (aromatic), C-O

stretch (ether and phenol)

Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-Methoxy-6-methylphenol shows a molecular ion

peak and characteristic fragmentation patterns.[3]

m/z Relative Intensity Assignment

138 Base Peak Molecular Ion [M]⁺

123 High [M - CH₃]⁺

Other significant peaks not

detailed in search results. A

visual spectrum is available on

the NIST WebBook.[3]
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above. These protocols are based on standard practices for the analysis of phenolic

compounds.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Dissolve approximately 5-10 mg of 2-Methoxy-6-methylphenol in 0.5-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Instrumentation and Parameters:

Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a proton

frequency of 300 MHz or higher.

¹H NMR:

Pulse Sequence: A standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal.

Integrate the signals in the ¹H NMR spectrum.

Identify peak multiplicities and coupling constants in the ¹H NMR spectrum.

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the 2-
Methoxy-6-methylphenol molecule.

Infrared (IR) Spectroscopy (FTIR-ATR)
Sample Preparation: For a liquid sample like 2-Methoxy-6-methylphenol, the Attenuated Total

Reflectance (ATR) technique is highly suitable as it requires minimal sample preparation.

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

Instrumentation and Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
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Background: A background spectrum of the clean, empty ATR crystal should be recorded

prior to sample analysis.

Data Processing:

The instrument software automatically subtracts the background spectrum from the sample

spectrum.

The resulting spectrum is displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Identify and label the characteristic absorption bands corresponding to the functional groups

present in the molecule.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 2-Methoxy-6-methylphenol (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or methanol.

Instrumentation and Parameters:

Gas Chromatograph (GC):

Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

Injector temperature: 250 °C.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Oven Program: A temperature gradient program is used to ensure good separation. For

example, start at 50 °C for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold

for 5 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer (MS):
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Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: A typical mass range of m/z 40-400 is scanned.

Ion Source Temperature: ~230 °C.

Transfer Line Temperature: ~280 °C.

Data Processing:

The total ion chromatogram (TIC) is generated, showing the separation of components over

time.

The mass spectrum corresponding to the GC peak of 2-Methoxy-6-methylphenol is
extracted.

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure. The resulting spectrum can be compared with a library database (e.g., NIST) for

confirmation.[3]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Methoxy-6-methylphenol.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-6-methylphenol: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7767187#spectroscopic-data-nmr-ir-ms-of-2-
methoxy-6-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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